molecular formula C7H4O3 B2542509 5-Ethynylfuran-2-carboxylic acid CAS No. 1356458-63-3

5-Ethynylfuran-2-carboxylic acid

Cat. No.: B2542509
CAS No.: 1356458-63-3
M. Wt: 136.106
InChI Key: RHOUKXDXNLOVNW-UHFFFAOYSA-N
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Description

5-Ethynylfuran-2-carboxylic acid is an organic compound with the molecular formula C7H4O3 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains an ethynyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynylfuran-2-carboxylic acid typically involves the introduction of an ethynyl group to a furan ring. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated furan derivative with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethynylfuran-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated furans, amino furans, or thiol-substituted furans.

Scientific Research Applications

5-Ethynylfuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Ethynylfuran-2-carboxylic acid depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, such as cycloaddition or cross-coupling, to form new bonds and structures. The furan ring can also interact with biological targets through π-π stacking or hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer for bio-based polymers.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for the production of various bio-based materials.

Uniqueness

5-Ethynylfuran-2-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other furan derivatives. This makes it a valuable compound for specific synthetic applications and the development of new materials.

Properties

IUPAC Name

5-ethynylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOUKXDXNLOVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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